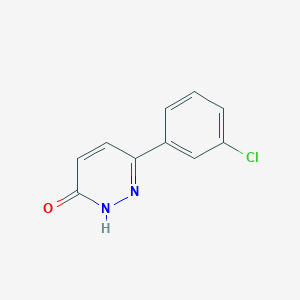

6-(3-chlorophenyl)pyridazin-3(2H)-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(3-chlorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWWFLYKKZTALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287175 | |

| Record name | 6-(3-Chlorophenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62902-66-3 | |

| Record name | 6-(3-Chlorophenyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62902-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(3-Chlorophenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyridazin 3 2h One Scaffold: a Cornerstone in Chemical Biology and Organic Synthesis

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.govresearchgate.net Its six-membered ring containing two adjacent nitrogen atoms and a ketone group provides a versatile platform for the development of new therapeutic agents. nih.govscispace.com

The significance of this scaffold lies in its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. nih.govsarpublication.com Derivatives of pyridazin-3(2H)-one have been investigated for their potential in treating a variety of diseases.

Key Therapeutic Areas for Pyridazin-3(2H)-one Derivatives:

| Therapeutic Area | Examples of Investigated Activities |

| Cardiovascular Diseases | Vasodilator, antihypertensive, cardiotonic agents nih.govtandfonline.com |

| Oncology | Anticancer, antitumor, inhibition of various kinases nih.govnih.gov |

| Inflammatory Diseases | Anti-inflammatory, analgesic scispace.comsarpublication.com |

| Infectious Diseases | Antimicrobial, antibacterial, antifungal scispace.combiomedpharmajournal.org |

| Neurological Disorders | Anticonvulsant, neuroprotective researchgate.neteurekalert.org |

The synthetic accessibility of the pyridazin-3(2H)-one core allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. researchgate.netscispace.com This adaptability has made it a valuable tool in both contemporary chemical biology and organic synthesis.

A Glimpse into the Research on 6 3 Chlorophenyl Pyridazin 3 2h One

While the broader pyridazinone class has been extensively studied, research specifically focused on 6-(3-chlorophenyl)pyridazin-3(2H)-one is more niche. The historical context for this specific compound is rooted in the broader exploration of 6-arylpyridazinones. The initial synthesis of pyridazine (B1198779) derivatives can be traced back to the work of Emil Fischer, who first prepared a pyridazine via the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org

The current research landscape for this compound often involves its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. actascientific.com The presence of the chlorine atom at the meta-position of the phenyl ring is of particular interest to medicinal chemists as halogen substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Studies on closely related compounds, such as 6-(p-chlorophenyl)-pyridazin-3(2H)-one derivatives, have shown promising analgesic activity. actascientific.com Furthermore, various chlorinated pyridazin-3(2H)-ones have been investigated as potential anti-cancer agents. scholarena.com These findings suggest that this compound itself may possess interesting biological activities worthy of further investigation.

A Multifaceted Investigative Approach

Established Synthetic Pathways for the Pyridazin-3(2H)-one Core Formation in this compound

The formation of the pyridazin-3(2H)-one core is a foundational step in the synthesis of this compound. Over the years, several reliable and well-documented pathways have been established, primarily revolving around cyclocondensation reactions, modern cross-coupling techniques, and the strategic functionalization of pre-existing pyridazine (B1198779) structures.

Cyclocondensation Reactions Utilizing Hydrazine Derivatives for this compound

The most traditional and widely employed method for constructing the 6-arylpyridazin-3(2H)-one skeleton is the cyclocondensation reaction between a γ-keto acid and a hydrazine derivative. scispace.com In the context of this compound, the synthesis commences with the precursor 3-(3-chlorobenzoyl)propionic acid, which is reacted with hydrazine hydrate.

The mechanism involves an initial condensation between the ketone carbonyl of the γ-keto acid and one of the amino groups of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the carboxylic acid moiety, followed by dehydration, yields the stable six-membered dihydropyridazinone ring. This is often followed by an aromatization step if a dihydropyridazinone is formed first. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. asianpubs.org

Table 1: Representative Conditions for Cyclocondensation Synthesis of 6-Arylpyridazin-3(2H)-ones

| Precursor (γ-Keto Acid) | Reagent | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| 3-(3-chlorobenzoyl)propionic acid | Hydrazine Hydrate | Ethanol | Reflux, 4-6 h | Good to Excellent |

| 3-benzoylpropionic acid | Hydrazine Hydrate | Ethanol | Reflux | Good |

This pathway is valued for its operational simplicity and the ready availability of the starting materials.

Palladium-Catalyzed Cross-Coupling Strategies in this compound Synthesis

Modern synthetic chemistry offers powerful alternatives for C-C bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront. The Suzuki-Miyaura reaction is a particularly effective strategy for synthesizing 6-arylpyridazinones. sci-hub.senih.govresearchgate.net This approach involves the coupling of a 6-halopyridazin-3(2H)-one, typically 6-chloropyridazin-3(2H)-one, with 3-chlorophenylboronic acid.

The catalytic cycle, driven by a palladium(0) complex, involves oxidative addition of the palladium catalyst to the C-Cl bond of the pyridazinone, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to furnish the desired this compound and regenerate the catalyst. The efficiency of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Microwave irradiation is frequently employed to significantly reduce reaction times and improve yields. sci-hub.senih.govnih.gov

Table 2: Conditions for Microwave-Assisted Suzuki-Miyaura Coupling for 6-Arylpyridazinone Synthesis

| Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temperature & Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 6-chloro-5-dialkylaminopyridazinone | Arylboronic acids | CombiPhos Pd6 | Cs₂CO₃ | 1,4-Dioxane | 135-140 °C, 30 min | Moderate to Good | sci-hub.senih.gov |

| 6-chloro-5-dialkylaminopyridazinone | Arylboronic acids | Pd-SPhos | Cs₂CO₃ | 1,4-Dioxane | 135-140 °C, 30 min | Moderate to Good | sci-hub.senih.gov |

| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME / Ethanol | 80 °C | Fair to Low | nih.gov |

This methodology allows for the late-stage introduction of the aryl group, which is highly advantageous for creating diverse libraries of compounds.

Functionalization of Pre-formed Pyridazine Rings to Yield this compound

This strategy is intrinsically linked to the cross-coupling methods described previously but emphasizes the modification of a pre-existing heterocyclic core. The synthesis begins with a simple, accessible pyridazine ring, which is then elaborated.

A common precursor for this approach is 6-chloropyridazin-3(2H)-one. The chlorine atom at the C6 position is reactive towards palladium-catalyzed cross-coupling reactions, serving as a synthetic handle for the introduction of the 3-chlorophenyl substituent via a Suzuki-Miyaura reaction. sci-hub.senih.gov

An alternative two-step sequence involves starting with 3,6-dichloropyridazine (B152260). A regioselective Suzuki coupling can be performed to introduce the 3-chlorophenyl group at the C6 position, yielding 3-chloro-6-(3-chlorophenyl)pyridazine. Subsequent selective hydrolysis of the C3-chloro group, often achieved by heating in an acidic medium like glacial acetic acid, affords the final product, this compound. nih.gov This route offers a different strategic approach to the same target molecule by manipulating the reactivity of a dichlorinated pyridazine precursor.

Novel Approaches and Catalyst Development in this compound Synthesis

In line with the evolution of synthetic chemistry, new approaches are continually being developed to improve the efficiency, selectivity, and environmental footprint of pyridazinone synthesis. These include the application of green chemistry principles and the development of stereoselective methods for producing chiral analogues.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce waste and environmental impact in chemical manufacturing. nih.gov Several of these principles have been successfully applied to the synthesis of pyridazinone derivatives.

Microwave-Assisted Synthesis : As noted in the Suzuki-Miyaura coupling section, microwave irradiation is a powerful tool that dramatically shortens reaction times from hours to minutes and often increases product yields. asianpubs.orgsci-hub.senih.govmdpi.com This technique reduces energy consumption and allows for rapid optimization of reaction conditions.

Sustainable Solvents and Catalysts : Research has explored the use of environmentally benign reaction media. For instance, the use of recyclable ionic liquids has been shown to be effective for the synthesis of pyridazine derivatives, offering a non-volatile and often reusable alternative to traditional organic solvents. sioc-journal.cn

Solvent-Free and One-Pot Reactions : Performing reactions under solvent-free conditions, for example by grinding reactants together, minimizes the use of volatile organic compounds. ekb.egresearchgate.net Additionally, designing one-pot or multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, enhances efficiency and reduces waste. scispace.comekb.egresearchgate.net

These green approaches are directly applicable to the established synthetic pathways for this compound, offering more sustainable routes to its production.

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogues of this compound

While this compound is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, which may possess unique biological properties. Creating a chiral analogue requires the introduction of a stereocenter, typically on the pyridazinone ring or a substituent.

Several advanced strategies have been developed for the asymmetric synthesis of related pyridazinone structures:

Asymmetric Catalysis : A chiral copper hydride (CuH) complex has been used to catalyze the C-C bond-forming dearomatization of pyridazines. nih.gov This method allows for the direct, enantioselective 1,4-dearomatization of the heterocycle, which can then be converted into highly enantioenriched functionalized products. Another approach involves a three-component reaction employing chiral α,β-unsaturated acylammonium salts to deliver optically active tetrahydropyridazinones, which are saturated chiral analogues. nsf.gov

Biocatalysis : Enzymes offer high stereoselectivity under mild conditions. Lipase-catalyzed hydrolysis has been successfully used for the enantioselective synthesis of a chiral pyridazinone derivative, demonstrating the potential of biocatalysis in this area. documentsdelivered.com

Chiral Auxiliaries : The use of a covalently attached chiral auxiliary, such as a chiral oxazolidinone, can direct the stereochemical outcome of a reaction. This has been demonstrated in asymmetric aldol (B89426) reactions to form β-hydroxy esters, which are key chiral precursors for more complex molecules. rsc.org This principle could be applied to construct chiral side chains that are subsequently used to build chiral pyridazinone analogues.

These methodologies provide a powerful toolkit for accessing specific stereoisomers of chiral pyridazinone derivatives related to the target compound.

Flow Chemistry Applications for Scalable and Efficient Production of this compound

Flow chemistry involves the continuous pumping of reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which are common in the synthesis of heterocyclic scaffolds. The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, mitigating the risks of thermal runaways and improving product selectivity by minimizing the formation of byproducts. bohrium.com

For the scalable production of this compound, a hypothetical flow process could be designed based on the common synthetic route for 6-arylpyridazin-3(2H)-ones, which typically involves the condensation of a 4-oxo-4-(3-chlorophenyl)butanoic acid derivative with a hydrazine source. In a flow setup, streams of the keto-acid and hydrazine hydrate could be precisely mixed and heated in a coiled reactor to the optimal reaction temperature. The continuous nature of the process would allow for the production of large quantities of the target compound by simply extending the operation time. Furthermore, in-line purification techniques, such as liquid-liquid extraction or crystallization, could be integrated into the flow system to afford the final product with high purity.

The potential benefits of employing flow chemistry for the synthesis of this compound are summarized in the table below.

| Parameter | Batch Synthesis | Flow Chemistry Synthesis (Hypothetical) |

|---|---|---|

| Scalability | Limited by reactor size, often requires re-optimization for larger scales. | Easily scalable by extending run time or "numbering-up" reactors. |

| Safety | Higher risk of thermal runaway with exothermic reactions. | Excellent heat transfer minimizes risks, smaller reaction volumes enhance safety. |

| Efficiency | Longer reaction times and workup procedures. | Reduced reaction times due to enhanced heat and mass transfer, potential for in-line purification. |

| Product Quality | Potential for byproduct formation due to temperature gradients. | Precise control over reaction parameters leads to higher selectivity and purity. |

Mechanistic Elucidation of Key Synthetic Steps for this compound

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes and controlling product outcomes. While specific experimental and computational studies on the formation of this compound are not extensively documented, the general mechanism for the formation of 6-arylpyridazin-3(2H)-ones from γ-ketoacids and hydrazine is well-established and can be analyzed through computational and spectroscopic methods.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool for investigating reaction mechanisms at a molecular level. For the formation of this compound, these methods can be employed to model the key steps of the reaction: nucleophilic attack of hydrazine on the ketone, subsequent intramolecular cyclization, and dehydration to form the pyridazinone ring.

Transition state analysis would involve locating the saddle points on the potential energy surface corresponding to the highest energy barriers for each elementary step. The geometric parameters and vibrational frequencies of these transition states would provide insights into the nature of the bond-forming and bond-breaking processes. For instance, in a study on the regioselective synthesis of pyridazines from tetrazines and alkynyl sulfides, computational analysis was used to rationalize the favored transition state structure. rsc.org A similar approach could be applied to the cyclization step in the synthesis of this compound to understand the factors governing the regioselectivity of the ring closure.

| Reaction Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic attack of hydrazine on the ketone carbonyl. | Reactants, Tetrahedral Intermediate |

| 2 | Intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazone on the carboxylic acid carbonyl. | Hydrazone Intermediate, Cyclic Intermediate |

| 3 | Dehydration of the cyclic intermediate. | Cyclic Intermediate, Product |

In-situ spectroscopic techniques are invaluable for monitoring the progress of a chemical reaction in real-time, providing kinetic data and helping to identify reaction intermediates. For the synthesis of this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could be employed.

Infrared (IR) Spectroscopy: Continuous monitoring of the reaction mixture using FT-IR spectroscopy would allow for the observation of changes in characteristic vibrational frequencies. liberty.edu The disappearance of the C=O stretching band of the starting γ-ketoacid and the appearance of the characteristic amide C=O and N-H stretching bands of the pyridazinone ring would indicate the progress of the reaction. liberty.edunih.gov The table below summarizes the expected key IR absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| γ-Ketoacid C=O (ketone) | Stretching | ~1715-1680 |

| γ-Ketoacid C=O (acid) | Stretching | ~1760-1690 |

| Pyridazinone C=O (amide) | Stretching | ~1680-1630 |

| Pyridazinone N-H | Stretching | ~3400-3200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used to monitor reaction kinetics. nih.govmdpi.com By taking aliquots from the reaction mixture at different time intervals, the conversion of the starting material to the product can be quantified by integrating the signals corresponding to specific protons or carbons. For instance, the disappearance of the signals corresponding to the methylene (B1212753) protons adjacent to the ketone in the starting material and the appearance of new signals for the protons on the pyridazinone ring would be indicative of product formation. nih.gov In-situ NMR spectroscopy, where the reaction is carried out directly in the NMR tube, would provide a continuous stream of data on the concentrations of reactants, intermediates, and products over time.

While specific experimental data for the spectroscopic monitoring of this compound synthesis is not available in the reviewed literature, the application of these standard techniques would be a crucial step in understanding and optimizing its formation.

Advanced Spectroscopic Methodologies for Structural Elucidation of this compound

Spectroscopic techniques are fundamental to determining the structure of organic molecules. For a compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, infrared and Raman spectroscopy, and mass spectrometry would be essential for a complete structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR would provide information on the chemical environment of the protons on both the pyridazinone and chlorophenyl rings, revealing their electronic environment and proximity to other atoms. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule. However, specific chemical shifts and coupling constants for this compound are not documented in available literature.

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Pattern Analysis of this compound

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern under ionization. For this compound, high-resolution mass spectrometry would confirm its molecular formula (C₁₀H₇ClN₂O). Analysis of the fragmentation pattern would provide clues about the connectivity of the atoms. While predicted mass-to-charge ratios can be calculated, experimental fragmentation data are not published.

X-ray Crystallographic Analysis of this compound and its Co-Crystals

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Conformations of this compound

A crystal structure of this compound would reveal the precise three-dimensional arrangement of its atoms in the solid state. This would include the planarity of the pyridazinone ring and the rotational orientation of the 3-chlorophenyl substituent relative to the heterocyclic core. Such data is crucial for understanding the molecule's shape and potential interactions with other molecules.

Analysis of Intermolecular Interactions and Crystal Packing in this compound

The way molecules pack in a crystal is determined by a variety of intermolecular forces, such as hydrogen bonding (e.g., involving the N-H and C=O groups of the pyridazinone ring) and π-π stacking between the aromatic rings. An analysis of the crystal packing would provide insights into the solid-state properties of the compound. While crystallographic data for other pyridazinone derivatives exist, allowing for general comparisons, specific data for this compound is unavailable. nih.goviucr.org

Computational Approaches to this compound Conformation and Tautomerism

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules like this compound at the atomic level. These methods are particularly useful for exploring transient structures, such as different conformers and tautomers, and for providing insights into the electronic characteristics that govern molecular behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and to explore its conformational preferences. researchgate.net

A key conformational parameter for this molecule is the dihedral angle between the pyridazinone ring and the 3-chlorophenyl ring. Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 5-position of the pyridazinone ring, a completely planar conformation is generally not the most stable. DFT calculations on analogous 6-aryl-pyridazinone systems have shown that the phenyl ring is often twisted out of the plane of the pyridazinone ring. nih.gov For instance, in a related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the dihedral angle between the benzene (B151609) ring and the pyridazine ring was calculated to be 34.49° in the gas phase. nih.gov It is expected that this compound would adopt a similarly twisted conformation to minimize steric repulsion.

DFT calculations also provide valuable information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. uomphysics.net A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule, which is important for understanding intermolecular interactions. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Generic 6-Aryl-pyridazin-3(2H)-one

| Calculated Property | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment (µ) | 2.0 to 4.0 D | Polarity and solubility |

Pyridazin-3(2H)-ones can exist in a tautomeric equilibrium between the lactam (amide) form and the lactim (enol) form. The position of this equilibrium is influenced by factors such as the substituents on the ring and the nature of the solvent. nih.govresearchgate.net For the parent pyridazin-3(2H)-one, computational studies have shown that the lactam form is significantly more stable than the lactim form. nih.govresearchgate.net

The tautomeric conversion between the lactam and lactim forms can be studied computationally by calculating the relative energies of the two tautomers and the energy barrier for the transition state connecting them. DFT calculations have been used to investigate this process for the unsubstituted pyridazin-3(2H)-one. nih.govresearchgate.net These studies have shown that the direct intramolecular hydrogen transfer has a high activation energy, while a dimer-assisted double hydrogen transfer has a much lower energy barrier. nih.gov The presence of the 6-(3-chlorophenyl) substituent is not expected to dramatically shift the equilibrium, and the lactam form is predicted to be the predominant tautomer in both solution and the solid state.

The solvent can play a crucial role in the tautomeric equilibrium. nih.gov Polar protic solvents can stabilize the lactam form through hydrogen bonding. Computational models that include solvent effects, either implicitly (e.g., Polarizable Continuum Model) or explicitly (by including solvent molecules in the calculation), are necessary to accurately predict the tautomeric equilibrium in solution. mdpi.com

Table 2: Calculated Relative Energies for Tautomers of Pyridazin-3(2H)-one (Lactam vs. Lactim)

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Expected Predominance |

|---|---|---|

| Lactam (Amide) | 0.0 (Reference) | High |

| Lactim (Enol) | ~10-15 | Low |

While DFT calculations are excellent for finding energy minima and transition states, Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time, providing a dynamic picture of its behavior. MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule to move and change its conformation. tandfonline.com

For this compound, MD simulations can be used to sample the distribution of the dihedral angle between the phenyl and pyridazinone rings in different environments, such as in a vacuum, in a solvent box (e.g., water or DMSO), or when interacting with a biological target like a protein. tandfonline.commdpi.com These simulations can reveal the most populated conformations and the flexibility of the molecule.

In an aqueous environment, for example, MD simulations can show how water molecules interact with the polar groups of this compound, such as the carbonyl and N-H groups, and how these interactions might influence its conformational preferences. When studying the interaction with a protein, MD simulations can help to understand how the molecule fits into a binding pocket and which conformations are favored upon binding. tandfonline.com This information is invaluable for structure-based drug design.

Chemical Reactivity and Transformation Studies of 6 3 Chlorophenyl Pyridazin 3 2h One

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety of 6-(3-chlorophenyl)pyridazin-3(2H)-one

The chlorophenyl substituent of this compound is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regioselectivity and kinetics of these reactions are governed by the electronic properties of both the chlorine atom and the pyridazinone ring.

Regioselectivity and Kinetics of Electrophilic Reactions on the Chlorophenyl Ring

The chlorine atom, being an ortho-, para-directing deactivator, and the pyridazinone ring, an electron-withdrawing group, collectively influence the position of electrophilic attack on the chlorophenyl ring. The chlorine atom's lone pairs can stabilize the arenium ion intermediate at the ortho and para positions through resonance. However, its inductive electron-withdrawing effect deactivates the ring towards substitution compared to benzene (B151609). The pyridazinone moiety further deactivates the phenyl ring, making electrophilic substitution challenging.

The positions ortho and para to the chlorine atom (C-2', C-4', and C-6') are the most likely sites for electrophilic attack. The pyridazinone ring at the C-1' position will exert a deactivating effect, primarily through inductive withdrawal, potentially influencing the ortho positions (C-2' and C-6') more significantly than the para position (C-4'). Therefore, substitution at the C-4' and C-6' positions is generally favored. The kinetics of these reactions are typically slower than those for benzene due to the deactivating nature of the substituents.

Halogenation, Nitration, and Sulfonation Studies of this compound

Specific studies on the direct halogenation, nitration, and sulfonation of this compound are not extensively documented in the readily available literature. However, based on the general principles of electrophilic aromatic substitution on similarly substituted aromatic rings, plausible reaction conditions and expected products can be inferred.

Halogenation: Bromination or chlorination would likely require a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) and would be expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the chlorine atom.

Nitration: The nitration of the chlorophenyl ring would typically be carried out using a mixture of concentrated nitric acid and sulfuric acid. ciac.jl.cn A study on the synthesis of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one involved the nitration of a precursor, β-benzoylpropionic acid, to introduce a nitro group at the meta position of the phenyl ring, which was subsequently reduced. ciac.jl.cn This suggests that nitration of the 3-chlorophenyl moiety would likely result in the introduction of a nitro group at the C-4' or C-6' position.

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid (H₂SO₄/SO₃). wikipedia.org This reaction is reversible and the position of sulfonation would also be directed to the ortho and para positions relative to the chlorine atom. wikipedia.org The reaction of chlorobenzene (B131634) with sulfuric acid at high temperatures is known to produce bis-(4-chlorophenyl) sulfone, indicating that sulfonation occurs at the para position. google.com

Nucleophilic Reactivity of the Pyridazin-3(2H)-one Core of this compound

The pyridazin-3(2H)-one core possesses several sites susceptible to nucleophilic attack, primarily the nitrogen atoms and the carbonyl carbon.

Amidation and Alkylation Reactions at the Pyridazine (B1198779) Nitrogen Atoms

The nitrogen atoms of the pyridazinone ring can act as nucleophiles, participating in amidation and alkylation reactions. The N-2 position is generally more nucleophilic and sterically accessible for such reactions.

Alkylation: N-alkylation of pyridazinones is a common transformation. For instance, the reaction of a pyridazin-3(2H)-one derivative with 2-chloro-N-phenylacetamide in the presence of potassium bicarbonate and a phase-transfer catalyst can lead to N-alkylation at the N-2 position. tubitak.gov.tr

Amidation: Amide derivatives of pyridazinones have been synthesized, often by reacting an N-substituted pyridazinone containing a carboxylic acid moiety with an amine in the presence of a coupling agent. For example, amide derivatives of [6-(5-methyl-3-phenylpyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have been prepared. nih.gov A similar strategy could be employed for the amidation of a suitably functionalized this compound.

A summary of representative N-alkylation reactions on pyridazinone cores is presented in Table 1.

Table 1: Examples of N-Alkylation Reactions on Pyridazinone Derivatives

| Pyridazinone Substrate | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one | 2-chloro-N-phenylacetamide | K₂CO₃, BTBA | - | 2-{[5-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]}-N-phenylacetamide | tubitak.gov.tr |

Note: The table provides examples of N-alkylation on related pyridazinone structures to illustrate the general reactivity.

Reactivity of the Carbonyl Group and Potential for Reduction or Addition Reactions

The carbonyl group at the C-3 position of the pyridazinone ring is a key site for nucleophilic addition and reduction reactions.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group or a hydroxyl group depending on the reducing agent and reaction conditions. While specific reduction studies on this compound are scarce, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to secondary alcohols. rsc.org The reduction of a ketone with NaBH₄ typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. nih.gov

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents are powerful nucleophiles that can add to the carbonyl group of pyridazinones. ambeed.comrsc.org The reaction of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones with Grignard reagents has been reported to yield products of addition to the carbonyl group. rsc.org This suggests that this compound would react similarly with organometallic reagents to form tertiary alcohols after acidic workup.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridazinones. The chlorine atom on the phenyl ring and potentially a halogen atom introduced onto the pyridazinone core can serve as handles for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organohalide and a boronic acid. 6-Chloropyridazinone derivatives can be coupled with various arylboronic acids under Suzuki-Miyaura conditions to afford 6-arylpyridazinones. nih.gov For example, the microwave-assisted Suzuki-Miyaura cross-coupling of 6-chloro-5-dialkylaminopyridazinone with arylboronic acids has been reported to proceed in moderate to good yields. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines. wikipedia.org The Buchwald-Hartwig amination of 6-chloroimidazo[1,2-b]pyridazine-3-carboxamide has been reported, demonstrating the applicability of this reaction to pyridazine-containing systems. researchgate.net

Representative examples of transition metal-catalyzed reactions on pyridazinone derivatives are summarized in Table 2.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Pyridazinone Derivatives

| Reaction Type | Pyridazinone Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-chloro-5-(dimethylamino)pyridazin-3(2H)-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 6-phenyl-5-(dimethylamino)pyridazin-3(2H)-one | 75 | nih.gov |

| Suzuki-Miyaura | 6-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | 4-Methoxyphenylboronic acid | Pd-SPhos | K₃PO₄ | Toluene/H₂O | 6-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one | 82 | nih.gov |

Note: The table provides examples of transition metal-catalyzed reactions on related pyridazinone structures to illustrate the general reactivity and potential for functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyridazine and pyridazinone systems. nih.gov These reactions allow for the introduction of a wide range of substituents onto the core structure of this compound, enabling the systematic modification of its physicochemical and biological properties.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used method for creating C-C bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, the chlorine atom on the pyridazine ring (if present) or the chlorophenyl group can serve as the halide partner. For instance, the Suzuki-Miyaura cross-coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids has been shown to proceed smoothly under microwave irradiation, yielding 6-aryl-substituted pyridazinones in moderate to good yields. nih.gov This suggests that the chlorine atom on the pyridazine ring of a suitably substituted this compound derivative could be selectively targeted for arylation.

A general method for the synthesis of functionalized pyridazinylboronic acids and their subsequent use in palladium-catalyzed cross-couplings with aryl/heteroaryl halides has also been described, providing access to a variety of aryl- and heteroarylpyridazines. nih.gov This approach could be adapted to synthesize boronic acid derivatives of this compound for further coupling reactions.

Heck Reaction:

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org The chloro group on the phenyl ring of this compound can be utilized as a handle for introducing alkynyl substituents. Studies on related pyridazinone systems, such as the Sonogashira cross-coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes, demonstrate the feasibility of this transformation. mdpi.com This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. synarchive.com

Table 1: Overview of Cross-Coupling Reactions for Functionalization of Pyridazinone Scaffolds

| Reaction | Reactants | Catalyst/Reagents | Product Type | Potential Application to this compound |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium catalyst, Base | Biaryl compounds | Arylation at the 3-chlorophenyl group or a halogenated pyridazine ring. nih.govnih.gov |

| Heck Reaction | Alkene + Unsaturated halide | Palladium catalyst, Base | Substituted alkenes | Alkenylation at the 3-chlorophenyl group. wikipedia.orgnih.gov |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Palladium catalyst, Copper(I) co-catalyst, Base | Arylalkynes, Conjugated enynes | Alkynylation at the 3-chlorophenyl group. libretexts.orgmdpi.com |

Directed C-H Functionalization Strategies on the Pyridazine Ring or Chlorophenyl Group

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. rsc.org For this compound, C-H functionalization can be directed to either the pyridazinone ring or the chlorophenyl group, depending on the reaction conditions and the directing group employed.

Research has demonstrated that the pyridazinone moiety itself can act as an internal directing group, facilitating ortho-selective C-H functionalization. rsc.org This approach has been successfully used for a variety of transformations, including arylation, olefination, and halogenation, offering a late-stage diversification of the pyridazinone scaffold. rsc.org

Another strategy involves the use of magnesium amide bases, such as TMPMgCl·LiCl, to achieve regioselective C-H magnesiation at the C-4 position of the pyridazinone ring. The resulting magnesiated intermediate can then be quenched with various electrophiles to introduce a range of functional groups. acs.orgresearchgate.net

While C-H functionalization of the pyridazine ring has been explored, the directed functionalization of the chlorophenyl group in this compound presents another avenue for structural diversification. The development of methods for the regioselective C-H activation of quinolines and other nitrogen-containing heterocycles provides a foundation for exploring similar transformations on the chlorophenyl ring of this compound. mdpi.com

Table 2: C-H Functionalization Approaches for Pyridazinone Derivatives

| Strategy | Directing Group/Reagent | Position of Functionalization | Type of Transformation | Reference |

|---|---|---|---|---|

| Internal Directing Group | Pyridazinone moiety | ortho- to the directing group | Arylation, Olefination, Halogenation | rsc.org |

| Directed ortho C-H Magnesiation | TMPMgCl·LiCl | C-4 position of the pyridazinone ring | Introduction of various electrophiles | acs.orgresearchgate.net |

Photochemical and Electrochemical Transformations of this compound

The study of photochemical and electrochemical transformations provides valuable insights into the stability, degradation pathways, and redox properties of a molecule.

Photoreactivity and Photodegradation Pathways of this compound

Specific studies on the photoreactivity and photodegradation of this compound are not extensively documented in the available literature. However, the general behavior of pyridazinone derivatives under photochemical conditions can be inferred from related studies. The pyridazinone ring system, being a heteroaromatic compound, is expected to exhibit some degree of photochemical reactivity. The presence of the chlorophenyl substituent may also influence its photostability and the nature of its degradation products. Further research is needed to elucidate the specific photochemical behavior of this compound, including its quantum yield of degradation and the identification of its photoproducts.

Electrochemical Oxidation and Reduction Behavior of this compound

The electrochemical behavior of pyridazine derivatives has been the subject of several investigations, revealing their capacity to undergo both oxidation and reduction processes. electrochemsci.orgresearchgate.netsciencepubco.com The electrochemical properties are influenced by the nature and position of substituents on the pyridazine ring. mdpi.com

The reduction of pyridazine and its derivatives typically involves the transfer of two electrons and two protons to form the corresponding dihydropyridazine. The reduction potentials are sensitive to the electronic effects of the substituents. For this compound, the presence of the electron-withdrawing chlorophenyl group is expected to facilitate the reduction of the pyridazinone ring.

The oxidation of pyridazinone derivatives is also possible, although it may occur at higher potentials. The specific oxidation and reduction potentials of this compound would need to be determined experimentally using techniques such as cyclic voltammetry. Such studies would provide valuable information about its electronic structure and its potential applications in areas such as electrocatalysis or as a redox-active material. mdpi.com Research on the electrochemical behavior of pyridazine derivatives has also been relevant in the context of corrosion inhibition, where their adsorption on metal surfaces can alter the electrochemical processes. researchgate.net

Table 3: General Electrochemical Behavior of Pyridazine Derivatives

| Electrochemical Process | General Observations | Influencing Factors | Potential Relevance to this compound |

|---|---|---|---|

| Reduction | Typically a two-electron, two-proton process to form dihydropyridazine. mdpi.com | Substituent electronic effects, pH of the medium. mdpi.com | The chlorophenyl group may influence the reduction potential. |

| Oxidation | Generally occurs at higher potentials compared to reduction. | Substituent effects and the overall electronic structure of the molecule. | Investigation would reveal its electron-donating ability. |

Design, Synthesis, and Structure Activity Relationship Sar Studies of 6 3 Chlorophenyl Pyridazin 3 2h One Analogues

Rational Design Principles for Novel 6-(3-chlorophenyl)pyridazin-3(2H)-one Analogues

The design of new analogues is a scientifically driven process that leverages an understanding of molecular interactions and chemical properties to predict and achieve desired biological effects. For the this compound series, this involves targeted modifications to its core components.

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to create new molecules with similar biological properties to a parent compound by exchanging atoms or groups with alternatives that have similar physicochemical or topological characteristics. cambridgemedchemconsulting.com This approach is applied to enhance activity, modify selectivity, alter physical properties, or reduce toxicity. nih.gov

On the chlorophenyl ring , the 3-chloro substituent is a key feature. Bioisosteric replacements can be explored to probe the electronic and steric requirements of the target binding site. For instance, the chlorine atom could be replaced with other halogens (F, Br, I) or with groups of similar size and electronics, such as a trifluoromethyl (CF3) or cyano (CN) group. cambridgemedchemconsulting.com The phenyl ring itself can be substituted with other aromatic or heteroaromatic rings like pyridine (B92270) or thiophene (B33073) to explore alternative hydrogen bonding interactions or improved metabolic stability. cambridgemedchemconsulting.com

Within the pyridazine (B1198779) core , modifications are also conceivable. The carbonyl oxygen at the 3-position is a key hydrogen bond acceptor. A classical bioisosteric replacement would be to substitute it with a thione group (C=S), creating a pyridazine-3(2H)-thione derivative. researchgate.netnih.gov The nitrogen atoms of the pyridazine ring are also critical; altering their positions to create, for example, a pyrimidine (B1678525) or pyrazine (B50134) ring would constitute a significant bioisosteric shift, potentially leading to novel interactions with biological targets. nih.gov

Table 1: Examples of Bioisosteric Replacements for this compound

| Original Moiety | Position | Bioisosteric Replacement | Potential Impact |

| Chlorine | 3-position of phenyl ring | -F, -Br, -CF3, -CN | Modulate lipophilicity and electronic properties |

| Phenyl Ring | 6-position of pyridazine | Pyridyl, Thienyl | Introduce new hydrogen bonding sites, alter metabolism |

| Carbonyl (C=O) | 3-position of pyridazine | Thione (C=S) | Change hydrogen bonding capacity and electronic character |

| Pyridazine Ring | Core Scaffold | Pyrimidine, Pyrazine | Alter core geometry and nitrogen atom positioning |

Scaffold Hopping and Fragment-Based Design Strategies Inspired by this compound

Scaffold hopping is a more ambitious design strategy that aims to replace the core molecular framework (the scaffold) with a structurally different one while preserving the essential interactions required for biological activity. uniroma1.it This can lead to the discovery of novel chemical series with improved properties or a distinct intellectual property position. nih.gov Starting from this compound, one could computationally or conceptually identify alternative scaffolds that can present the key pharmacophoric elements—such as the 3-chlorophenyl group and a hydrogen bond donor/acceptor—in a similar spatial arrangement. researchgate.net For example, the pyridazinone ring could be replaced by other heterocyclic systems like phthalazinone, pyrazolo[1,5-a]pyrimidine, or even non-aromatic bicyclic systems. mdpi.comacs.org

Fragment-based design involves deconstructing the lead molecule into its key fragments and then rebuilding new molecules by combining these fragments with others from different chemical libraries. The 3-chlorophenyl group from the parent compound could be considered a key fragment. This fragment can then be combined with various novel cores identified through computational screening or chemical intuition to generate entirely new molecular architectures. nih.gov

Synthetic Strategies for Diverse Libraries of this compound Analogues

The efficient synthesis of a wide variety of analogues is crucial for exploring the structure-activity relationship (SAR). High-throughput and divergent synthetic methods are particularly valuable in this context.

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds. uomustansiriyah.edu.iqwikipedia.org These techniques allow for the simultaneous synthesis of tens to thousands of molecules, greatly accelerating the drug discovery process. nih.govnih.gov

A common approach involves immobilizing a key intermediate on a solid support, such as a Wang resin. researchgate.net For instance, a 3,6-dichloropyridazine (B152260) precursor can be attached to the resin. This resin-bound intermediate can then be subjected to a series of reactions in a parallel format, for example, a Suzuki coupling with a diverse array of boronic acids to introduce variability at the 6-position. researchgate.net Subsequent reactions can modify other parts of the molecule before the final products are cleaved from the resin for screening. This method allows for the systematic exploration of substitutions on the phenyl ring and other positions. youtube.comimperial.ac.uk

Divergent synthesis is an efficient strategy where a common intermediate is used as a branching point to generate a wide range of structurally distinct products. A typical synthesis of the 6-phenylpyridazin-3(2H)-one core involves the reaction of a substituted acetophenone (B1666503) with glyoxylic acid, followed by cyclization with hydrazine (B178648) hydrate (B1144303). acs.orgnih.gov

Starting with 3-chloroacetophenone, the key intermediate this compound can be prepared. This common precursor can then be used in various divergent pathways. For example, treatment with phosphorus oxychloride converts the pyridazinone into a 3-chloropyridazine (B74176) derivative. nih.govnih.gov This activated intermediate is highly versatile and can react with a multitude of nucleophiles—such as amines, hydrazines, or thiols—to generate a diverse library of analogues with different substituents at the 3-position. nih.govnih.gov

Table 2: Divergent Synthesis Pathways from a Common Precursor

| Common Precursor | Reagent | Resulting Intermediate | Subsequent Reactions with... | Final Analogue Class |

| This compound | POCl3 | 3-chloro-6-(3-chlorophenyl)pyridazine | Hydrazine Hydrate | 3-hydrazinyl-6-(3-chlorophenyl)pyridazine |

| This compound | POCl3 | 3-chloro-6-(3-chlorophenyl)pyridazine | Various Amines/Anilines | 3-amino-6-(3-chlorophenyl)pyridazine derivatives |

| This compound | P2S5 | 6-(3-chlorophenyl)pyridazine-3(2H)-thione | Alkylating Agents | 3-(alkylthio)-6-(3-chlorophenyl)pyridazine derivatives |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a predictive QSAR model, researchers can estimate the activity of newly designed, yet unsynthesized, analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

For a series of this compound analogues, a QSAR study would begin by generating a dataset of synthesized compounds with their measured biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and lipophilicity (e.g., LogP). researchgate.net

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the observed activity. A robust QSAR model can provide valuable insights into the SAR of the series. For example, the model might reveal that increasing the electron-withdrawing character of a substituent at a specific position leads to higher activity, or that a certain molecular shape is preferred for optimal binding. researchgate.net Such insights are invaluable for the rational design of the next generation of more potent analogues.

Table 3: Key Components of a QSAR Study for Pyridazinone Analogues

| Component | Description | Example |

| Dataset | A series of structurally related compounds with experimentally determined biological activity. | 20-30 analogues of this compound with IC50 values against a specific enzyme. |

| Molecular Descriptors | Numerical values that characterize the physicochemical properties of the molecules. | LogP (lipophilicity), Molar Refractivity (sterics), Dipole Moment (electronics), HOMO/LUMO energies. |

| Statistical Model | A mathematical equation linking the descriptors to the biological activity. | Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... |

| Validation | Statistical tests to ensure the model is robust and has predictive power. | Cross-validation (leave-one-out), prediction of an external test set of compounds. |

Development of Predictive QSAR Models based on Physico-Chemical Descriptors of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogues of this compound, the development of a predictive QSAR model begins with a dataset of synthesized compounds with experimentally determined biological activities.

The process involves several key steps:

Data Set Preparation: A series of this compound analogues with measured biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analogue. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. mdpi.com

Model Generation: Statistical methods are employed to build a model that correlates the descriptors with biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Genetic Function Approximation (GFA) are common techniques used to generate the QSAR equation. researchgate.net The goal is to select the most relevant descriptors that best explain the variance in the observed activity.

For instance, a hypothetical QSAR study on a series of analogues might involve descriptors such as those shown in the table below.

| Compound ID | R-Group Substitution | LogP (Hydrophobicity) | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -H | 2.1 | 220.65 | 49.7 | 5.2 |

| 2 | -CH3 | 2.5 | 234.68 | 49.7 | 3.8 |

| 3 | -OCH3 | 2.3 | 250.68 | 58.9 | 4.1 |

| 4 | -F | 2.2 | 238.64 | 49.7 | 4.9 |

| 5 | -Cl | 2.8 | 255.09 | 49.7 | 2.5 |

The resulting QSAR model would be an equation of the form: Biological Activity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

This equation can then be used to predict the activity of new, unsynthesized analogues, guiding synthetic efforts toward more potent compounds.

Statistical Validation and Interpretation of QSAR Models for this compound Derivatives

The reliability of a QSAR model is paramount, and it must be rigorously validated before it can be used for prediction. nih.gov Validation assesses the model's goodness-of-fit, robustness, and predictive power. nih.gov This process involves both internal and external validation techniques. uniroma1.it

Internal Validation: This method assesses the stability and robustness of the model using only the training set data. The most common technique is leave-one-out cross-validation (LOO-CV). In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The results are used to calculate the cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. uniroma1.itresearchgate.net

External Validation: This is the most crucial test of a QSAR model's predictive power. nih.govmdpi.com The model, which was built using the training set, is used to predict the biological activity of the compounds in the external test set (compounds not used during model development). The predictive ability is assessed by the predicted correlation coefficient (R²pred). An R²pred value greater than 0.6 is typically required for a model to be considered predictive. uniroma1.it

Other statistical metrics used to validate a QSAR model include:

Coefficient of Determination (R²): Measures the goodness-of-fit of the model to the training data. An R² value close to 1.0 indicates a strong correlation. researchgate.net

Root Mean Square Error (RMSE): Indicates the deviation between predicted and actual values.

The interpretation of the validated model involves analyzing the descriptors included in the final QSAR equation. This provides insight into which molecular properties are most influential for the biological activity of the this compound derivatives, thereby informing future drug design.

| Validation Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination | R² | > 0.6 | Measures how well the model fits the training data. |

| Cross-validated Correlation Coefficient | Q² | > 0.5 | Assesses the model's internal predictive ability via cross-validation. uniroma1.it |

| External Prediction Correlation Coefficient | R²pred | > 0.6 | Evaluates the model's ability to predict the activity of an external test set. uniroma1.it |

Pharmacophore Modeling and Ligand-Based Design for this compound

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods are particularly valuable. mdpi.com Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is defined as the spatial arrangement of steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com

For the this compound series, a pharmacophore model can be generated from a set of structurally diverse and active analogues. The process involves superimposing the low-energy conformations of these active molecules and identifying the common chemical features that are essential for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

Once a statistically significant pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. mdpi.com It also provides a clear blueprint for the de novo design of new analogues, ensuring they possess the key structural features required for activity.

Elucidation of Essential Structural Features for Biological Interactions of this compound

Through pharmacophore modeling and SAR studies, the essential structural features of this compound analogues can be elucidated. For the pyridazinone scaffold, certain features are consistently identified as crucial for biological interactions. nih.gov

The core pyridazin-3(2H)-one ring itself contains key interaction points. The carbonyl oxygen at the 3-position and the nitrogen atom at the 2-position of the ring are effective hydrogen bond acceptors. The 6-(3-chlorophenyl) group provides a critical hydrophobic and aromatic feature, which often engages in pi-pi stacking or hydrophobic interactions within the target's binding pocket. ontosight.ai The chlorine substituent on the phenyl ring can further modulate the electronic properties and binding affinity of the molecule.

A validated pharmacophore model for pyridazin-3-one derivatives has been described as comprising two hydrogen bond acceptors and one aromatic ring feature. nih.gov

| Structural Feature | Pharmacophoric Type | Role in Biological Interaction |

|---|---|---|

| Pyridazinone Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Forms hydrogen bonds with donor groups on the biological target. |

| Pyridazinone Nitrogen (N2) | Hydrogen Bond Acceptor | Can accept a hydrogen bond from the biological target. |

| 3-Chlorophenyl Ring | Aromatic/Hydrophobic Feature | Engages in hydrophobic and aromatic (e.g., pi-pi stacking) interactions. ontosight.ai |

| Substituent at N-2 position | Variable (HBD, HBA, etc.) | Provides additional interaction points and modulates physicochemical properties. |

Computational and Theoretical Studies on 6 3 Chlorophenyl Pyridazin 3 2h One and Its Biological Interactions

Molecular Docking Investigations of 6-(3-chlorophenyl)pyridazin-3(2H)-one with Protein Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. wjarr.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction.

Prediction of Binding Modes and Interaction Fingerprints for this compound

Molecular docking simulations are employed to predict how this compound would fit into the active site of a biological target. The process generates various possible binding poses and analyzes the non-covalent interactions that stabilize the complex. These interactions, often called an "interaction fingerprint," may include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces.

For the pyridazinone scaffold, docking studies against various protein targets have been reported. For instance, derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). tandfonline.comresearchgate.net In a typical study, the pyridazinone core might form hydrogen bonds with key amino acid residues, while the aryl substituent—in this case, the 3-chlorophenyl group—engages in hydrophobic or pi-stacking interactions within a specific pocket of the active site. The position of the chlorine atom on the phenyl ring is critical, as it can influence the orientation of the ring and potentially form specific halogen bonds.

Table 1: Illustrative Interaction Fingerprint for a Pyridazinone Ligand in a Protein Active Site (Note: This table is a representative example based on studies of related pyridazinone derivatives and does not represent specific published data for this compound.)

| Interaction Type | Ligand Moiety Involved | Protein Residue Example | Distance (Å) |

| Hydrogen Bond | Pyridazinone C=O | TYR 151 | 2.9 |

| Hydrogen Bond | Pyridazinone N-H | SER 122 | 3.1 |

| Hydrophobic | Chlorophenyl Ring | LEU 289, VAL 82 | N/A |

| Pi-Pi Stacking | Phenyl Ring | TRP 229 | 4.5 |

Scoring Functions and Binding Affinity Prediction for this compound Derivatives

After generating binding poses, a scoring function is used to estimate the binding free energy of the ligand-protein complex. wjarr.com A more negative score typically indicates a more favorable binding affinity. These scores are used to rank different compounds or different poses of the same compound. Studies on various 6-arylpyridazinone derivatives often report binding affinity scores in terms of kcal/mol. amazonaws.com

For derivatives of 6-(p-chlorophenyl)pyridazin-3(2H)-one, docking studies against AChE and BChE have revealed significant inhibitory potential, with calculated binding parameters helping to rationalize the observed biological activity. researchgate.net Computational tools like AutoDock Vina are frequently used for such predictions. amazonaws.comrjptonline.org The predicted binding affinity for this compound would depend heavily on the specific protein target, but comparative studies with other derivatives would help in predicting its relative potency.

Molecular Dynamics Simulations for this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and provide deeper insights into the energetic contributions to binding.

Analysis of Conformational Dynamics and Stability of this compound within Active Sites

Once a promising binding pose of this compound is identified through docking, an MD simulation can be run to observe its behavior within the active site over a period of nanoseconds. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability. A stable RMSD value over time suggests that the ligand remains securely in its binding pocket.

Conformational analysis of related pyridazinone structures has shown that the dihedral angle between the pyridazine (B1198779) and phenyl rings is a critical parameter. nih.gov For some biologically active derivatives, a near-planar arrangement is favored. osi.lvresearchgate.net MD simulations would reveal whether this compound can maintain an optimal conformation within the active site or if it undergoes significant conformational changes that might affect its binding.

Energetic Contributions and Solvent Effects on this compound Binding

MD simulations can be used to calculate the binding free energy with greater accuracy than docking scoring functions, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This approach dissects the total binding energy into contributions from different force-field terms, such as van der Waals energy, electrostatic energy, and solvation energy. This allows for the identification of the key interactions driving the binding event. The explicit inclusion of water molecules in the simulation provides a realistic view of how solvent affects the ligand-receptor interaction, including the displacement of water molecules from the active site upon ligand binding, which can be energetically favorable.

Quantum Chemical Characterization of this compound's Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure and properties of a molecule with high accuracy. researchgate.netgsconlinepress.com These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties.

Studies on various pyridazinone derivatives have utilized DFT calculations at levels like B3LYP/6-31G* to investigate their electronic properties. researchgate.netgsconlinepress.comresearchgate.net For this compound, these calculations would involve optimizing the molecular geometry to find the most stable conformation.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov The distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. For a pyridazinone derivative, the HOMO is often distributed over the pyridazinone ring and the phenyl group, while the LUMO may be similarly delocalized.

Other calculated parameters, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov These quantum chemical descriptors are valuable for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. mdpi.com

Table 2: Representative Quantum Chemical Properties for a 6-Arylpyridazinone Derivative (Note: This table presents typical values from DFT studies on related compounds and does not represent specific published data for this compound.)

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 3.5 Debye |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.8 eV |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for this compound

A Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated. These descriptors provide quantitative insights into the molecule's reactivity. The common reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. It is calculated as S = 1 / (2η).

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = - (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ² / (2η).

Without specific computational studies on this compound, a data table for these parameters cannot be generated.

Electrostatic Potential Surfaces and Charge Distribution Analysis of this compound Relevant to Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow denote areas with neutral or near-neutral potential.

An analysis of the MEP surface of this compound would reveal the electronegative and electropositive regions, which are critical for its interactions with biological targets. For instance, the nitrogen and oxygen atoms of the pyridazinone ring are expected to be electronegative centers, capable of forming hydrogen bonds with receptor sites. The distribution of charge across the chlorophenyl ring would also influence its binding properties.

A detailed charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial charges on each atom. This information is fundamental for understanding the molecule's polarity and its ability to engage in electrostatic interactions, which are often key drivers of biological activity.

Due to the absence of specific research on this compound, a detailed description and visualization of its electrostatic potential surface and a quantitative charge distribution analysis cannot be provided.

Molecular Mechanisms of Biological Activity Associated with 6 3 Chlorophenyl Pyridazin 3 2h One

Enzyme Inhibition Studies of 6-(3-chlorophenyl)pyridazin-3(2H)-one at the Molecular Level

The ability of this compound derivatives to inhibit various enzymes is a key area of research for understanding their therapeutic potential.